![molecular formula C18H25NO4 B2626343 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate CAS No. 882738-24-1](/img/structure/B2626343.png)
1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate
Overview
Description
1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a chemical compound with the molecular weight of 319.4 . It is a white to yellow solid and has the IUPAC name 1-benzyl 4-tert-butyl 1,4-piperidinedicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a white to yellow solid . It has a molecular weight of 319.4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Precursor in Illicit Fentanyl Manufacture
This compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
Pharmaceutical Applications
Piperidine derivatives, such as “1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
This compound can be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Building Block in Organic Compounds
Piperazine and N-Boc piperazine and their simple derivatives such as “1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Spirorifamycins
This compound may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .
Synthesis of New Benzyl-Protected Compounds
“1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate” was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction . Improved yield and easy purification benefit this method .
properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl piperidine-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBQMLYIAIDUCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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